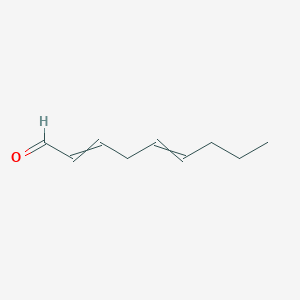
Nona-2,5-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-2,5-dienal is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a nine-carbon chain with two double bonds located at the second and fifth positions. This compound is known for its distinct aroma and is often found in various natural sources, including certain types of plants and food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,5-dienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of polyunsaturated fatty acids. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-2,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert it into saturated aldehydes or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or epoxides.
Reduction: Yields saturated aldehydes or alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nona-2,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have shown its role in plant defense mechanisms and its presence in certain pheromones.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of certain polymers and resins.
Mécanisme D'action
The mechanism of action of nona-2,5-dienal involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nona-2,4-dienal: Another medium-chain fatty acid with double bonds at the second and fourth positions.
Nona-2,6-dienal: Similar structure but with double bonds at the second and sixth positions.
Nona-2,4,6-trienal: Contains three double bonds at the second, fourth, and sixth positions.
Uniqueness
Nona-2,5-dienal is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its specific aroma and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry.
Propriétés
Numéro CAS |
138558-80-2 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
nona-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h4-5,7-9H,2-3,6H2,1H3 |
Clé InChI |
RCVGYIQDISIYJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















